molecular formula C11H8N6O4 B5554897 [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime

[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime

Cat. No. B5554897
M. Wt: 288.22 g/mol
InChI Key: MJKNKKDWYCYUEU-UHFFFAOYSA-N
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Description

[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC) that has been widely used in scientific research.

Scientific Research Applications

Nitric Oxide Generation and Biochemical Applications

4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides, closely related to the queried compound, have been synthesized and studied for their nitric oxide (NO) generating properties. These compounds, prepared through oxidative intramolecular cyclization, can generate NO and NO-related species in the presence of thiols under physiological conditions, suggesting potential for biochemical applications related to NO signaling or therapeutic use in conditions where NO modulation is beneficial (Sako et al., 1998).

Antitumor and Antimicrobial Activities

Derivatives of pyrazolo[3,4-d]pyrimidine, including those with oxadiazole substituents, have been synthesized and tested for their antimicrobial and antitumor activities. Some compounds showed moderate to outstanding activity against various bacteria and fungi, indicating their potential as lead compounds for the development of new antimicrobial agents. Additionally, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, underlining their relevance in cancer research (El-sayed et al., 2017); (Abdellatif et al., 2014).

Novel Synthetic Routes and Chemical Characterization

Research has also focused on developing novel synthetic routes for the efficient preparation of oxadiazolo[3,4-d]pyridazine trioxides and exploring their chemical structure and properties. These studies provide insights into the chemistry of oxadiazole and pyrimidine derivatives, offering a basis for the design of new compounds with potential high-energy properties or other useful chemical characteristics (Ogurtsov et al., 2018).

Aminative Ring-Opening Reactions

Investigations into the reactivity of [1,2,5]oxadiazolo[3,4-d] pyrimidine 1-oxides have led to the discovery of unprecedented aminative ring-opening reactions. These findings open new avenues for synthesizing 4-aminomethylideneaminofuroxan-5-carboxamide derivatives, expanding the toolkit available for organic synthesis and potentially leading to new drug development pathways (Tannant & Wallace, 1982).

Safety and Hazards

The synthesized compounds have insensitive properties, suggesting possible applications with insensitive energetic applications .

properties

IUPAC Name

N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O4/c18-17(19)8-3-1-2-7(4-8)5-20-15-10-9-11(13-6-12-10)16-21-14-9/h1-4,6H,5H2,(H,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKNKKDWYCYUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CONC2=NC=NC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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